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Compound of Interest

Compound Name: Cannabidiol monomethyl ether

Cat. No.: B15617878 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for cannabidiol
monomethyl ether (CBDM), a naturally occurring phytocannabinoid found in strains of

Cannabis.[1][2] Designed for researchers, scientists, and professionals in drug development,

this document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry

(MS), and infrared (IR) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties
Systematic Name: 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-

pentyl-phenol[2]

CAS Number: 1972-05-0[2]

Molecular Formula: C₂₂H₃₂O₂[2]

Molecular Weight: 328.5 g/mol [2]

Spectroscopic Data
The following sections summarize the available spectroscopic data for CBDM. For comparative

purposes, data for the parent compound, cannabidiol (CBD), is also referenced, as the

structural similarity allows for predictable spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The methylation of one of the phenolic hydroxyl groups in CBD to form CBDM

results in distinct and predictable changes in the NMR spectra.

¹H-NMR Data

While a complete, published ¹H-NMR spectrum for CBDM is not readily available in the

provided search results, the synthesis of (-)-trans-CBDM has been described.[1] The expected

¹H-NMR spectrum would show characteristic signals for the cannabinoid core, with the notable

addition of a singlet corresponding to the methoxy group protons. For comparison, the ¹H-NMR

signals for CBD are well-documented.[3][4]

Table 1: Predicted ¹H-NMR Chemical Shifts for CBDM in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity
Assignment
(Predicted)

Comparative CBD
Signal (ppm)

~6.2-6.4 m Aromatic Protons ~6.2

~5.6 s Olefinic Proton 5.56

~4.5-4.7 m
Olefinic Protons

(exocyclic)
4.52, 4.63

~3.9 m Allylic Proton 3.88

~3.8 s
Methoxy Protons (-

OCH₃)
N/A

~2.4 t
Benzylic Protons (-

CH₂-)
~2.4

~1.8 s
Methyl Protons

(vinylic)
~1.8

~1.65 s
Methyl Protons

(allylic)
1.65

~1.5-1.6 m Alkyl Chain Protons ~1.5-1.6

~1.2-1.4 m Alkyl Chain Protons ~1.2-1.4

~0.9 t
Terminal Methyl

Protons (-CH₃)
~0.89

¹³C-NMR Data

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. The

presence of the methoxy group in CBDM introduces a characteristic signal in the downfield

region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for CBDM in CDCl₃
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Chemical Shift (δ)
ppm

Carbon Type
Assignment
(Predicted)

Comparative CBD
Signal (ppm)

~155-160 Aromatic C-O C-OH and C-OCH₃ ~154, ~156

~140-150 Olefinic C C=C ~143, ~149

~124 Olefinic CH C=CH ~124

~110-115 Aromatic/Olefinic C Ar-C, C=CH₂ ~110, ~114

~108 Aromatic CH Ar-CH ~108

~55-60 Methoxy C -OCH₃ N/A

~46 Allylic CH ~46

~30-38 Aliphatic C
Alkyl Chain, Terpene

Ring
~30-38

~20-24 Methyl C -CH₃ ~20-24

14.1 Methyl C Terminal -CH₃ 14.1

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling determination of the molecular weight and aiding in structural elucidation.

While a specific mass spectrum for CBDM is not detailed in the search results, the molecular

formula (C₂₂H₃₂O₂) confirms a monoisotopic mass of 328.24023 u. High-resolution mass

spectrometry (HRMS) would be used to confirm this exact mass. The fragmentation pattern is

expected to be similar to that of CBD, involving retro-Diels-Alder fragmentation of the terpene

moiety.

Table 3: Mass Spectrometry Data for CBDM
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Parameter Value

Molecular Formula C₂₂H₃₂O₂

Molecular Weight 328.5 g/mol

Monoisotopic Mass 328.24023 u

Ionization Mode Typically ESI+ or EI

Expected Key Fragments
Similar to CBD (m/z 314, 299, 271 for CBD),

adjusted for the methyl group

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing

information about its functional groups. A specific IR spectrum for CBDM is not available, but

the spectrum can be predicted based on the functional groups present and by comparison with

CBD.

Table 4: Predicted IR Absorption Bands for CBDM

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 O-H Stretch Phenolic Hydroxyl

3085-3060 C-H Stretch Vinyl Group (=CH₂)

2850-3000 C-H Stretch Aliphatic (sp³)

~1625, ~1580 C=C Stretch Aromatic Ring

~1450, ~1375 C-H Bend Aliphatic (CH₂, CH₃)

~1200-1250 C-O Stretch Aryl-Alkyl Ether (Ar-O-CH₃)

~1120 C-O Stretch Phenolic C-O

The key differences from the CBD spectrum would be the presence of a strong aryl-alkyl ether

C-O stretch and potentially a sharper O-H band due to reduced hydrogen bonding capacity

compared to the two phenolic hydroxyls in CBD.[5]
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for

cannabinoids like CBDM, based on standard laboratory practices and information from the

provided search results.

NMR Spectroscopy
Sample Preparation: A sample of CBDM (typically 1-5 mg) is dissolved in approximately 0.6

mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃). The solution is

then transferred to a 5 mm NMR tube.[6]

Instrumentation: Spectra are typically acquired on a Bruker NMR spectrometer operating at a

proton frequency of 400 MHz or higher.[1]

¹H-NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation

delay (e.g., 1-5 seconds) to ensure accurate integration.

¹³C-NMR Acquisition: A proton-decoupled ¹³C experiment is typically run. Due to the low

natural abundance of ¹³C, a longer acquisition time is required. Key parameters include a

wider spectral width (e.g., 0-200 ppm) and an appropriate relaxation delay.

Mass Spectrometry
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is

often derivatized (e.g., silylated) to increase volatility and thermal stability. For Liquid

Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent

compatible with the mobile phase (e.g., acetonitrile or methanol).[3]

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC

or LC, is used. Common types include Time-of-Flight (TOF) or Quadrupole analyzers.[7]

GC-MS Analysis: The sample is injected into the GC, where it is vaporized and separated on

a capillary column. The separated components then enter the mass spectrometer, where

they are ionized (typically by electron ionization, EI) and detected.
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LC-MS/MS Analysis: The sample is separated on an LC column (e.g., C18) with a suitable

mobile phase.[3] The eluent is directed to the mass spectrometer, where ionization occurs

(typically electrospray ionization, ESI). Tandem MS (MS/MS) can be used for further

structural analysis by inducing fragmentation of a selected parent ion.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the

neat sample (if an oil) or a solid sample is placed directly onto the ATR crystal (e.g.,

diamond).[8]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is commonly used.

[8]

Data Acquisition: A background spectrum of the clean ATR crystal is collected first. The

sample is then placed on the crystal, and the sample spectrum is recorded. The instrument

measures the absorbance of IR radiation over a specific range (typically 4000-400 cm⁻¹).

The final spectrum is presented as absorbance or transmittance versus wavenumber.

Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a cannabinoid compound like CBDM.
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Workflow for Spectroscopic Analysis of CBDM
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Caption: Spectroscopic analysis workflow for CBDM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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